3-(2-Aminopropyl)thiazolidine-2,4-dione hydrochloride
Description
Properties
IUPAC Name |
3-(2-aminopropyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S.ClH/c1-4(7)2-8-5(9)3-11-6(8)10;/h4H,2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOZWCSYINVJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)CSC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiazolidine-2,4-dione Core
The foundational step in the synthesis of 3-(2-aminopropyl)thiazolidine-2,4-dione hydrochloride is the preparation of the thiazolidine-2,4-dione ring system. The most widely adopted method involves the reaction of thiourea with chloroacetic acid under acidic reflux conditions.
Procedure Summary:
- Thiourea and chloroacetic acid are dissolved in water and mixed.
- Concentrated hydrochloric acid is added slowly to the mixture.
- The reaction mixture is refluxed at approximately 110 °C for about 10 hours.
- After cooling, the product crystallizes as needle-like solids.
- The crude product is filtered, washed, dried, and purified by recrystallization in ethanol.
- The sulfur atom of thiourea attacks the electrophilic carbon of chloroacetic acid, leading to nucleophilic substitution and elimination of HCl.
- Intramolecular cyclization occurs via the nitrogen attacking the carboxylic carbon, releasing water.
- Acid-catalyzed hydrolysis finalizes the formation of the thiazolidine-2,4-dione ring.
- Typical yields after recrystallization average around 35%.
- The synthesized TZD exhibits characteristic ^1H NMR peaks at δ ~12.0 ppm (NH proton) and δ ~4.1 ppm (CH2 protons).
- Melting points and FT-IR spectra align closely with commercial TZD standards, confirming structural integrity.
| Parameter | Synthesized TZD | Commercial TZD (Sigma-Aldrich) |
|---|---|---|
| ^1H NMR NH (δ ppm) | 11.97 (s) | 11.98 (s) |
| ^1H NMR CH2 (δ ppm) | 4.13 (s) | 4.13 (s) |
| Yield (%) | ~35 | N/A |
| Purity (Recrystallized) | High | High |
Source: Adapted from an optimized synthesis study demonstrating laboratory-scale production of TZD with cost-effective methods and comparable quality to commercial products.
Formation of the Hydrochloride Salt
To obtain the hydrochloride salt of 3-(2-aminopropyl)thiazolidine-2,4-dione, the free base is treated with hydrochloric acid, typically in an alcoholic or aqueous medium.
- The free amine compound is dissolved in an appropriate solvent such as ethanol or water.
- An equimolar amount of hydrochloric acid is added dropwise with stirring.
- The hydrochloride salt precipitates or remains in solution depending on solvent and temperature.
- The salt is isolated by filtration or evaporation and dried under vacuum.
This step enhances the compound’s stability, solubility, and handling properties, which is critical for pharmaceutical applications.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The synthesis of TZD core is well-established and can be optimized by controlling reflux time and acid concentration to maximize yield and purity.
- Alkylation reactions benefit from the use of polar aprotic solvents and mild bases to avoid side reactions and decomposition.
- Spectroscopic analyses (NMR, FT-IR) confirm the structural integrity of intermediates and final products.
- Cost analysis indicates that laboratory synthesis of TZD and its derivatives is significantly more economical than commercial procurement, enabling scalable pharmaceutical development.
- The described methods are adaptable for the synthesis of various substituted thiazolidine-2,4-dione derivatives, including 3-(2-aminopropyl) analogs, by choosing appropriate alkylating agents and reaction conditions.
Chemical Reactions Analysis
Electrophilic Substitution at the 5th Position
The methylidene carbon at position 5 undergoes Knoevenagel condensation with aldehydes/ketones to form arylidene-TZD hybrids, enhancing biological activity .
Example Reaction
Reported Yields : 58–97% for substituted benzaldehydes .
Amide Coupling at the Aminopropyl Side Chain
The primary amine group facilitates amide bond formation with carboxylic acids or acyl chlorides :
Key Applications : Hybrid molecules with improved PPAR-γ binding or anticancer activity .
PPAR-γ Agonism
The TZD core binds to peroxisome proliferator-activated receptor gamma (PPAR-γ), regulating glucose metabolism. Substitutions at the 3-aminopropyl group modulate agonistic potency .
Anticancer Activity via Apoptosis Induction
3-(2-Aminopropyl)TZD derivatives inhibit cancer cell proliferation by:
In Vitro Results
| Cell Line | Derivative | IC₅₀ (μM) | Reference |
|---|---|---|---|
| MCF-7 | 12c·2HCl | 5.4 ± 2.4 | |
| HeLa | 13d | 4.9 ± 2.9 |
NMR and IR Data
Hydrolytic Degradation
Under acidic conditions (pH < 3), the TZD ring undergoes hydrolysis to form thiourea and succinic acid derivatives .
Scientific Research Applications
Antidiabetic Properties
Thiazolidinediones are primarily recognized for their role as insulin sensitizers in the treatment of type 2 diabetes. The compound 3-(2-Aminopropyl)thiazolidine-2,4-dione hydrochloride exhibits similar properties, functioning as an agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism enhances insulin sensitivity and glucose uptake in peripheral tissues.
Case Study: Aldose Reductase Inhibition
Recent studies have indicated that derivatives of thiazolidine-2,4-dione can inhibit aldose reductase (AR), an enzyme implicated in diabetic complications. A study synthesized various TZD hybrids and evaluated their AR inhibitory activities, revealing that certain modifications significantly enhanced their efficacy. For instance, compounds with specific substituents demonstrated IC50 values as low as 0.16 µM, indicating potent AR inhibition .
Antimicrobial Activity
Research has also explored the antimicrobial properties of thiazolidinedione derivatives. Studies have shown that these compounds exhibit activity against a range of pathogens, including bacteria and fungi.
Comparative Analysis of Antimicrobial Efficacy
In a comparative study, various thiazolidinedione derivatives were tested against common bacterial strains such as E. coli and S. aureus. The results indicated that some derivatives displayed superior antimicrobial activity compared to standard antibiotics .
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| TZD Derivative A | E. coli, S. aureus | High |
| TZD Derivative B | C. albicans | Moderate |
| TZD Derivative C | B. subtilis | Low |
Antioxidant Properties
Thiazolidinediones have been investigated for their antioxidant capabilities, which may contribute to their therapeutic effects in managing oxidative stress-related conditions.
Pharmacokinetic Studies
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.
In Silico ADME Assessment
Recent pharmacokinetic studies utilizing in silico methods have revealed that derivatives of thiazolidinedione generally exhibit favorable absorption characteristics with high gastrointestinal (GI) absorption rates. However, certain derivatives showed limitations regarding blood-brain barrier permeability, which could affect their central nervous system applications .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves alkylation and condensation reactions that allow for modifications at various positions on the thiazolidine ring.
Synthetic Pathways
A notable synthetic route involves the alkylation of thiazolidine-2,4-dione with amines followed by Knoevenagel condensation with aldehydes to yield various functionalized derivatives . This versatility in synthesis allows for the exploration of structure-activity relationships (SAR) to optimize biological activity.
Mechanism of Action
The mechanism of action of 3-(2-Aminopropyl)thiazolidine-2,4-dione hydrochloride involves its interaction with molecular targets such as PPARs. By activating these receptors, the compound can modulate gene expression related to glucose and lipid metabolism, thereby exerting its antidiabetic effects. Additionally, its antimicrobial activity is attributed to the inhibition of biosynthetic enzymes, leading to cell death in pathogenic microorganisms .
Comparison with Similar Compounds
Comparison with Similar Thiazolidine-2,4-dione Derivatives
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Propyl vs. Ethyl Analogs :
Mechanistic Insights
- Kinase Inhibition: Ethyl-substituted TZDs (e.g., K145) bind to the ATP pocket of SphK2 via hydrogen bonding with the amino group and hydrophobic interactions with the C5 aromatic moiety .
- Anticancer Activity : Derivatives with 3-phenylpropylidene or 4-ethoxybenzylidene groups exhibit dual inhibition of Raf/MEK/ERK and PI3K/Akt pathways, inducing apoptosis in cancer cells .
Biological Activity
3-(2-Aminopropyl)thiazolidine-2,4-dione hydrochloride, a derivative of thiazolidine-2,4-dione, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, particularly in the context of anticancer and antidiabetic properties.
Chemical Structure and Properties
The compound is characterized by the thiazolidine ring structure with an aminopropyl substituent at the 3-position. Its molecular formula is C7H12N2O2S, and it possesses a molecular weight of 188.25 g/mol. The compound's unique structure contributes to its biological activities, particularly in modulating various cellular pathways.
Anticancer Activity
Recent studies have highlighted the potential of thiazolidine-2,4-dione derivatives, including this compound, as promising anticancer agents:
- In Vitro Studies : A series of thiazolidine derivatives were tested against various cancer cell lines. The MTT assay indicated that these compounds exhibited significant cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 0.60 to 4.70 μM .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 22 | 0.210 ± 0.009 | MCF-7 |
| Compound 24 | 0.203 ± 0.009 | MCF-7 |
| Compound 19 | 0.323 ± 0.014 | HepG2 |
| Compound 23 | 0.328 ± 0.014 | HepG2 |
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through modulation of Bcl-2 family proteins. Specifically, compounds have been shown to decrease anti-apoptotic Bcl-2 levels while increasing pro-apoptotic members like Bax and Bak in cancer cells .
Antidiabetic Activity
Thiazolidine derivatives have also been studied for their antidiabetic properties:
- PTP1B Inhibition : Research identified thiazolidine-2,4-dione derivatives as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment . These compounds enhance insulin signaling pathways, thus improving glucose metabolism.
Pharmacokinetic Properties
Pharmacokinetic evaluations reveal that derivatives of thiazolidine-2,4-dione exhibit favorable absorption and distribution characteristics:
- ADME Studies : In silico assessments showed high gastrointestinal absorption and moderate solubility for several derivatives . Notably, none of the studied compounds were found to cross the blood-brain barrier, indicating a targeted action profile suitable for peripheral conditions like diabetes and localized cancers.
Case Studies
- Breast Cancer Study : A study involving three synthesized TZD derivatives demonstrated their effectiveness against human breast cancer cell lines without affecting normal cells . The compounds induced apoptosis selectively in cancerous cells by altering the expression levels of Bcl-2 family proteins.
- Antidiabetic Efficacy : In another study focusing on PTP1B inhibition, several thiazolidine derivatives showed promising results in enhancing insulin sensitivity in diabetic models . These findings suggest potential therapeutic applications in managing type 2 diabetes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-aminopropyl)thiazolidine-2,4-dione hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Knoevenagel condensation, where thiazolidine-2,4-dione is reacted with aldehydes/ketones under basic conditions (e.g., piperidine catalysis). For example, substituting the benzylidene group with 4-butoxyphenylpropylidene (as in K145 hydrochloride) requires refluxing in anhydrous ethanol with a 65–97% yield depending on substituent steric effects . Optimization involves adjusting solvent polarity, temperature, and catalyst loading to enhance regioselectivity and purity. Characterization via 1H/13C-NMR and LC-MS is critical to confirm structural integrity .
Q. How is the purity and stability of this compound assessed under laboratory conditions?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard for purity assessment. Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, and humidity) followed by LC-MS to monitor decomposition products. For hygroscopic hydrochloride salts, storage in desiccators under nitrogen is advised to prevent deliquescence .
Q. What are the key pharmacophoric features of thiazolidine-2,4-dione derivatives for biological activity?
- Methodology : The thiazolidine-2,4-dione core is essential for hydrogen bonding with targets like peroxisome proliferator-activated receptors (PPARs) or sphingosine kinases. Substituents at the 3- and 5-positions modulate selectivity; e.g., the 2-aminoethyl group enhances solubility and cellular uptake, while aromatic substituents (e.g., 4-butoxyphenyl) improve lipid membrane penetration. Computational docking (AutoDock/Vina) and QSAR models are used to predict activity .
Advanced Research Questions
Q. How do structural modifications at the 5-position of the thiazolidine-2,4-dione scaffold affect in vitro vs. in vivo activity?
- Methodology : Modifications such as halogenation (e.g., 4-chlorobenzylidene) or alkoxy extensions (e.g., 4-butoxyphenyl) can enhance metabolic stability but may reduce aqueous solubility. For instance, K145 hydrochloride (5-(3-(4-butoxyphenyl)propylidene)) shows improved hepatic gluconeogenesis inhibition in vivo due to prolonged half-life, validated via pharmacokinetic profiling (Cmax, AUC) in rodent models . Contrastingly, hydroxylated analogs (e.g., 4-hydroxybenzylidene) exhibit rapid clearance due to Phase II metabolism .
Q. What mechanisms explain contradictory results in cellular assays vs. animal models for this compound?
- Methodology : Discrepancies often arise from off-target effects or species-specific metabolic pathways. For example, K145’s Akt/FoxO1 pathway activation in hepatocytes may be masked in vivo by competing signaling (e.g., insulin resistance models). Use isoform-selective inhibitors (e.g., sphingosine kinase-2 knockouts) and tracer studies (radiolabeled compounds) to isolate mechanisms . Additionally, interspecies differences in cytochrome P450 enzymes necessitate cross-species metabolite profiling .
Q. How can molecular docking and dynamics simulations guide the design of derivatives with improved selectivity?
- Methodology : Perform ensemble docking against crystallographic structures of target proteins (e.g., SphK2, PPARγ) using Schrödinger Suite or GROMACS. Prioritize derivatives with lower binding free energy (ΔG) and stable hydrogen-bond networks (e.g., interactions with Arg158 in SphK2). Molecular dynamics (MD) over 100 ns simulations can predict conformational stability and entropy-driven binding .
Q. What analytical strategies resolve challenges in quantifying related substances during synthesis?
- Methodology : Use orthogonal methods:
- HPLC-UV/ELSD : Detect non-UV-active impurities (e.g., des-amino byproducts).
- ICP-MS : Quantify residual metal catalysts (e.g., Pd from coupling reactions).
- NMR-PURESY : Identify stereoisomers and diastereomers via NOE correlations .
- Example: A gradient elution method (0.1% TFA in acetonitrile/water) resolved 5 positional isomers of thiazolidine-2,4-dione derivatives with <0.1% LOD .
Key Considerations for Researchers
- Safety : Handle hydrochloride salts with nitrile gloves (EN 374 standard) and flame-retardant lab coats to avoid dermal exposure .
- Data Reproducibility : Cross-validate synthetic protocols with independent replicates and report batch-specific impurities (e.g., residual solvents in LC-MS) .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for metabolic disease models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
